Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a hydroxymethyl group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of an amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of Functional Groups: The aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions. For instance, the azetidine ring can be functionalized by reacting with formaldehyde and an amine to introduce the aminomethyl group.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient and cost-effective methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while nucleophilic substitution of the aminomethyl group can introduce various alkyl or aryl groups.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure can be used to design molecules with specific biological activities.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis and drug development.
Material Science: The compound’s structural properties make it useful in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activity.
3-Aminomethyl-3-hydroxymethylazetidine: A compound with similar functional groups but lacking the tert-butyl ester group.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: A related compound with a hydroxymethyl group but without the aminomethyl group.
Uniqueness
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate is unique due to the combination of its functional groups and the presence of the tert-butyl ester group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKWNSNYTUVBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784212-82-3 |
Source
|
Record name | tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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